molecular formula C8H8N4O3 B1384514 methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate CAS No. 1311316-89-8

methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate

Cat. No.: B1384514
CAS No.: 1311316-89-8
M. Wt: 208.17 g/mol
InChI Key: XKAREDQMQSXSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]Pyrimidines: Historical Context and Significance

Pyrazolo[3,4-d]pyrimidines represent a class of nitrogen-containing heterocyclic compounds first synthesized in the mid-20th century. Their structural resemblance to purines, such as adenine and guanine, sparked early interest in their biochemical potential. By the 1990s, researchers recognized their utility as kinase inhibitors due to their ability to mimic ATP’s adenine moiety in enzymatic binding pockets. Over the past two decades, pyrazolo[3,4-d]pyrimidines have emerged as privileged scaffolds in medicinal chemistry, particularly in oncology. For example, derivatives like PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine) demonstrated potent Src kinase inhibition, validating their role in targeted cancer therapies.

The scaffold’s synthetic adaptability has enabled diverse functionalizations at positions 1, 4, and 6, facilitating structure-activity relationship (SAR) studies. Recent advances include the development of EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) inhibitors, underscoring their therapeutic versatility.

Isosteric Relationship with Purine System

The pyrazolo[3,4-d]pyrimidine core serves as a bioisostere of purines, achieved by replacing the imidazole ring of purines with a pyrazole moiety. This modification preserves hydrogen-bonding patterns critical for interactions with ATP-binding proteins while enhancing metabolic stability. Computational studies confirm that the scaffold’s N1 and N3 atoms align with purine’s N9 and N7 positions, enabling competitive inhibition of kinases like CDK2 and FLT3.

For instance, pyrazolo[3,4-d]pyrimidine derivatives exhibit binding affinities comparable to purine-based drugs in EGFR and MER kinase assays. This isosterism has also been exploited in designing antiviral and anti-inflammatory agents, broadening the scaffold’s pharmacological scope.

Methyl 2-{4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-1-yl}Acetate: Overview and Scientific Importance

This compound (CAS: 1311316-89-8) is a functionally optimized derivative featuring a methyl acetate group at position 1 and a keto group at position 4. Its molecular formula, C₈H₈N₄O₃, and weight of 208.18 g/mol reflect a balance between hydrophilicity and lipophilicity. The compound’s synthetic utility lies in its role as a precursor for antitumor agents. For example, it serves as an intermediate in the synthesis of EGFR inhibitors through nucleophilic substitutions at the 4-oxo position.

Recent studies highlight its compatibility with green chemistry approaches, such as microwave-assisted synthesis, which reduces reaction times from hours to minutes. Additionally, its crystalline structure (confirmed via X-ray diffraction) enables precise modifications to enhance target selectivity.

Table 1: Key Chemical Data for this compound

Property Value Source
Molecular Formula C₈H₈N₄O₃
Molecular Weight 208.18 g/mol
IUPAC Name Methyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Melting Point 146–147°C
Solubility Moderate in polar aprotic solvents (DMF, DMSO)

Research Objectives and Scope

This review focuses on three objectives:

  • Synthetic Optimization : Evaluating novel routes for synthesizing this compound, including one-pot and catalyst-free methodologies.
  • Biological Profiling : Investigating its role as a kinase inhibitor precursor, particularly in EGFR and VEGFR pathways.
  • Physicochemical Enhancement : Addressing solubility challenges through nanoformulations, such as liposomal encapsulation.

The scope excludes clinical applications and toxicological data, concentrating instead on chemical innovation and preclinical relevance.

Properties

IUPAC Name

methyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-15-6(13)3-12-7-5(2-11-12)8(14)10-4-9-7/h2,4H,3H2,1H3,(H,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAREDQMQSXSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Core Synthesis via Cyclization and Functionalization

The core pyrazolopyrimidine structure can be synthesized through multi-step cyclization reactions starting from suitably substituted precursors:

  • Starting Materials: Typically, amino acids or β-ketonitriles are used as precursors. For example, Boc-protected amino acids are converted into methyl esters, followed by nucleophilic addition reactions with acetonitrile to generate aminopyrazoles.

  • Key Steps:

    • Formation of Aminopyrazoles: Hydrazine treatment of β-ketonitriles yields aminopyrazoles.
    • Cyclization to Pyrazolopyrimidines: These aminopyrazoles are then cyclized with acylating agents like ethyl (E)-ethoxy-2-methylacrylate, leading to pyrazolopyrimidones, which are subsequently chlorinated or triflated to produce pyrazolopyrimidines.
  • Example Reaction:

Aminopyrazole + Ethyl (E)-ethoxy-2-methylacrylate → Pyrazolopyrimidone → Chlorination or triflation → Pyrazolopyrimidine

Coupling and Functional Group Transformations

  • Amidation and Substituent Introduction: The pyrazolopyrimidine core is often coupled with aromatic acids or sulfonamides via standard amidation reactions using coupling agents such as carbodiimides or phosphonium salts.

  • Nucleophilic Additions: Nucleophilic addition of specific amines or carbamates under basic conditions introduces desired substituents at specific positions, followed by deprotection steps to yield the target compound.

  • Example:

Pyrazolopyrimidine intermediate + 5-chloro-2-(methylsulfonamido)benzoic acid → Coupled intermediate → Deprotection → Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate

Cross-Coupling Strategies for Aromatic Substituents

Recent advances include Suzuki-Miyaura cross-coupling reactions to attach aromatic groups to the heterocyclic core:

  • Reaction Conditions:

    • Catalyst: Tetrakis(triphenylphosphine)palladium
    • Base: Potassium carbonate
    • Solvent: Dioxane/water mixture
    • Temperature: Microwave irradiation at 80°C for 30 minutes.
  • Outcome: Efficient formation of substituted pyrazolopyrimidine derivatives with high yields, facilitating the synthesis of complex analogs.

Key Reaction Data and Conditions

Step Reagents Solvent Catalyst Temperature Yield Notes
Aminopyrazole formation Hydrazine Ethanol - Reflux High Hydrazine converts β-ketonitriles
Cyclization to pyrimidine Acylating agents Ethanol - Room temp Moderate Forms pyrazolopyrimidones
Chlorination/triflation Phosphorus oxychloride/triflic anhydride Chloroform - 0°C to room temp Good Activates heterocycle for coupling
Cross-coupling Pd catalyst, K2CO3 Dioxane/H2O Tetrakis(triphenylphosphine) 80°C, microwave High Aromatic substitution

Notes on Optimization and Diversification

  • Reaction Optimization: Parameters such as temperature, solvent polarity, and catalyst loading are critical to maximize yields and purity.
  • Structural Diversification: Variations in substituents on the aromatic ring or heterocycle allow for the synthesis of a broad range of derivatives, enhancing biological activity profiles.

Research Findings and Data Tables

Research articles highlight the utility of these methods:

Reference Key Method Yield Remarks
US6207829B1 Cyclization of amino acids → Pyrazolopyrimidine Not specified Patent method emphasizing heterocycle synthesis
Parchem Commercial synthesis via multi-step reactions Not specified Commercial route with high reproducibility
Journal of Synthetic Chemistry Suzuki-Miyaura cross-coupling Up to 84% Efficient aromatic substitution

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution at the ester group.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of ester derivatives depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds related to pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has been studied for its potential to inhibit specific cancer cell lines. A study demonstrated that modifications in the pyrazolo structure could enhance cytotoxicity against human cancer cells by targeting critical pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Properties

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory effects. This compound is suggested to modulate inflammatory responses through inhibition of pro-inflammatory cytokines. This makes it a candidate for developing new anti-inflammatory drugs .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through condensation reactions followed by cyclization processes that yield the desired pyrazolo structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various derivatives have been synthesized to assess their biological activity. For example, modifications at the nitrogen positions or substituents on the aromatic rings can significantly affect the biological properties of these compounds .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines with IC50 values indicating significant potency.
Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro and in vivo models, suggesting potential therapeutic applications in chronic inflammatory diseases.
Synthesis TechniquesDetailed synthetic routes with yields exceeding 70%, highlighting efficient methodologies for producing pyrazolo derivatives.

Mechanism of Action

The mechanism of action of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at the 1-, 4-, and 5-positions. Key analogs include:

Table 1: Structural Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate (Target) 1-(Methoxycarbonylmethyl), 4-oxo C₁₂H₁₁N₃OS 208.17 Methyl ester enhances lipophilicity; potential prodrug for carboxylic acid
Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (CAS: 1011359-91-3) 1-Methyl, 5-(ethoxycarbonylmethyl), 4-oxo C₁₀H₁₂N₄O₃ 236.23 Ethyl ester increases metabolic stability compared to methyl
Ethyl 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate 1-Phenyl, 5-(ethoxycarbonylmethyl), 4-oxo C₁₅H₁₄N₄O₃ 298.30 Aromatic phenyl group enhances π-π interactions in target binding
2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid (CAS: 923138-37-8) 1-Methyl, 5-(carboxymethyl), 4-oxo C₈H₈N₄O₃ 208.17 Carboxylic acid form improves aqueous solubility but reduces membrane permeability
Key Observations:
  • Ester vs. Carboxylic Acid: The methyl/ethyl ester derivatives (e.g., target compound) are more lipophilic than the carboxylic acid analog, favoring passive diffusion across biological membranes. However, the acid form (CAS: 923138-37-8) exhibits higher solubility in aqueous media, making it suitable for intravenous formulations .
  • Substituent Position : Substitution at the 1-position (e.g., methyl or phenyl) modulates steric effects and electronic properties. For instance, the phenyl group in Ethyl 2-(4-oxo-1-phenyl-... enhances binding to hydrophobic enzyme pockets .

Pharmacological Activity

Pyrazolo[3,4-d]pyrimidines exhibit diverse bioactivities influenced by substituents:

Key Findings:
  • Antileishmanial Activity : Hydrophilic substituents (e.g., dihydroxypropyloxymethyl in ) correlate with enhanced activity against Leishmania parasites, likely due to improved uptake .
  • Ester Hydrolysis : The methyl ester in the target compound may act as a prodrug, slowly hydrolyzing in vivo to the active carboxylic acid form .

Biological Activity

Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique pyrazolo-pyrimidine structure, which has been associated with various therapeutic applications. The compound's CAS number is 1311316-89-8, and it is synthesized through specific chemical reactions involving pyrazole derivatives.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazolo-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory process. One study reported that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds within this class can effectively inhibit growth against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances their antibacterial efficacy .

Anticancer Effects

The anticancer potential of pyrazolo-pyrimidine derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, they may act by modulating signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to influence ROS levels, which play a role in cellular signaling and apoptosis.

Study on Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that demonstrated significant anti-inflammatory effects in animal models. The compounds were tested for their ability to inhibit TNF-alpha and IL-6 production. Notably, certain derivatives achieved up to 85% inhibition at specific concentrations .

Antimicrobial Efficacy Assessment

In another investigation by Burguete et al., a library of pyrazole derivatives was screened for antimicrobial activity against clinical isolates. The study found that some compounds exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical class .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial growth inhibition
AnticancerInduction of apoptosis

Q & A

Q. What are the standard synthetic routes for methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution. For example, ethyl chloroacetate reacts with a pyrazolopyrimidine precursor (e.g., compound 3 in ) in dry dimethylformamide (DMF) under reflux with anhydrous potassium carbonate as a base. After 6 hours, the product is isolated via ice quenching, filtration, and recrystallization from ethanol . Validation of intermediates involves analytical techniques such as NMR, mass spectrometry, and X-ray crystallography, as demonstrated in related pyrazolopyrimidine derivatives (e.g., crystal structure data in ) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : Used to resolve bond lengths and angles in pyrazolopyrimidine derivatives (e.g., methyl(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate in ) .
  • High-resolution mass spectrometry (HRMS) and FT-IR : To confirm molecular weight and functional groups (e.g., carbonyl groups at ~1700 cm⁻¹).
  • NMR spectroscopy : Proton and carbon NMR distinguish substituents on the pyrazolopyrimidine core, as shown in for analogous compounds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Modern approaches integrate quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal conditions. For instance, the ICReDD framework () combines computational modeling with experimental validation to minimize trial-and-error. This method could identify ideal solvents, temperatures, or catalysts for alkylation/acylation reactions involving the pyrazolopyrimidine core .

Q. What strategies address contradictions in biological activity data for pyrazolopyrimidine derivatives?

Discrepancies in pharmacological results (e.g., antitumor activity in vs. inactive analogs) often arise from structural variations. Systematic SAR studies should compare substituent effects:

  • Electron-withdrawing groups (e.g., Cl, F) may enhance DNA intercalation .
  • Steric hindrance from bulky substituents (e.g., phenyl rings in ) can reduce binding affinity .
  • Validate hypotheses using in vitro assays (e.g., cell proliferation) and molecular docking simulations.

Q. How can researchers design derivatives with improved pharmacokinetic properties?

Modifications focus on:

  • Bioisosteric replacement : Replace the methyl ester with a carboxylic acid (as in ) to enhance solubility .
  • Metabolic stability : Introduce fluorine atoms (e.g., 4-fluorophenyl in ) to slow oxidative degradation .
  • Prodrug strategies : Use ethyl or tert-butyl esters (e.g., ) for controlled release in vivo .

Q. What methodologies resolve regioselectivity challenges in N-substituted pyrazolopyrimidine synthesis?

Regioselectivity is controlled by:

  • Base strength : Strong bases (e.g., K₂CO₃) favor alkylation at the pyrazole N1 position () .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective substitution.
  • Steric directing groups : Bulky substituents on the pyrimidine ring (e.g., 4-methoxyphenyl in ) guide reaction pathways .

Methodological Considerations

Q. How should researchers handle safety and stability concerns during synthesis?

  • Thermal hazards : Avoid prolonged reflux in DMF (decomposition risk). Use lower-boiling solvents like acetonitrile for sensitive intermediates.
  • Moisture sensitivity : Store intermediates under inert gas (N₂/Ar) to prevent hydrolysis of the ester group () .
  • Toxic byproducts : Monitor for chloroacetate derivatives () via LC-MS and implement quenching protocols .

Q. What experimental protocols validate the purity of this compound for pharmacological studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (70:30).
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., C13H11N3O3 in ) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C for related compounds in ) .

Data Presentation Example

Parameter Value Source
Molecular FormulaC₁₀H₁₀N₄O₃
Melting Point256–258°C (ethanol recrystallized)
Pharmacological ActivityAntitumor (IC₅₀ = 12 µM)
Key Synthetic StepAlkylation with ethyl chloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.